molecular formula C23H19N3O4 B2596153 3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-74-4

3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2596153
CAS RN: 899900-74-4
M. Wt: 401.422
InChI Key: BXILIKRMICHVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications

Anticancer Properties : Tetrahydroisoquinoline derivatives, including structures similar to the compound , have been identified as promising candidates in anticancer drug discovery. They exhibit a range of biological activities that could be leveraged for therapeutic interventions against cancer. The approval of trabectedin for soft tissue sarcomas highlights the potential of this scaffold in oncology (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Effects : Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown neuroprotective, antiaddictive, and antidepressant properties in various animal models. These effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the monoaminergic and glutamatergic systems in the brain. This suggests a potential role for tetrahydroquinazoline derivatives in treating neurodegenerative diseases, addiction, and depression (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Environmental and Material Science Applications

Advanced Oxidation Processes : The study and degradation of pollutants using advanced oxidation processes (AOPs) have been a significant area of research. Compounds with structures similar to the one have been investigated for their reactivity and potential to generate by-products that could be hazardous to the environment. Understanding the degradation pathways and by-products is crucial for assessing environmental impact and treatment efficacy (Qutob et al., 2022).

Organic Light-Emitting Diodes (OLEDs) : Derivatives of tetrahydroisoquinoline, like BODIPY-based materials, have been explored for their application in OLED devices. These compounds are studied for their potential as active materials in OLEDs, demonstrating the versatility of tetrahydroisoquinoline scaffolds beyond pharmaceutical applications. The development of metal-free infrared emitters highlights the innovation in materials science using these derivatives (Squeo & Pasini, 2020).

properties

IUPAC Name

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14,20H,2,15H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIUISLUDOWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N3O4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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